molecular formula C42H33NO2P2 B12959518 N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B12959518
M. Wt: 645.7 g/mol
InChI Key: LPTNEOOYKMYGKE-UHFFFAOYSA-N
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Description

N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a chiral phosphine ligand known for its high yield and enantioselective results in synthesis. This compound is utilized in various chemical reactions, particularly in enantioselective synthesis, making it a valuable tool in the field of asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves the reaction of diphenylphosphine with 1,2,3,4-tetrahydronaphthalene under specific conditions to form the phosphine ligand. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent reaction conditions, thereby improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The compound can undergo substitution reactions where the phosphine ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine ligands, depending on the type of reaction and the reagents used.

Scientific Research Applications

N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:

    Chemistry: It is used as a chiral ligand in enantioselective synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of chiral drugs.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where enantioselectivity is crucial.

Mechanism of Action

The mechanism of action of N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its role as a chiral ligand. It binds to metal centers in catalytic reactions, creating a chiral environment that facilitates enantioselective synthesis. The molecular targets include various metal ions, and the pathways involved are those of catalytic cycles in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (S)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine
  • ®-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine

Uniqueness

N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine stands out due to its high enantioselectivity and yield in synthesis. Its unique structure allows for efficient binding to metal centers, making it a valuable tool in asymmetric synthesis compared to other similar compounds.

Properties

Molecular Formula

C42H33NO2P2

Molecular Weight

645.7 g/mol

IUPAC Name

N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

InChI

InChI=1S/C42H33NO2P2/c1-3-17-32(18-4-1)46(33-19-5-2-6-20-33)39-24-12-16-31-15-11-23-36(40(31)39)43-47-44-37-27-25-29-13-7-9-21-34(29)41(37)42-35-22-10-8-14-30(35)26-28-38(42)45-47/h1-10,12-14,16-22,24-28,36,43H,11,15,23H2

InChI Key

LPTNEOOYKMYGKE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NP5OC6=C(C7=CC=CC=C7C=C6)C8=C(O5)C=CC9=CC=CC=C98

Origin of Product

United States

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